5-Chloro-2-fluoro-benzamidine hydrochloride
Overview
Description
5-Chloro-2-fluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2. It has a molecular weight of 172.59 . It is a yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 172.59 and a molecular formula of C7H6ClFN2 . It is stored at temperatures between 0-5°C .Scientific Research Applications
Biological Activity and Chemical Synthesis
A series of compounds, including those related to "5-Chloro-2-fluoro-benzamidine hydrochloride," have been studied for their biological activity against mycobacterial, bacterial, and fungal strains, and for their ability to inhibit photosynthetic electron transport in chloroplasts. These compounds demonstrated activity comparable with or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin, highlighting their potential as antimicrobial agents (Imramovský et al., 2011).
Another study investigated benzamidine derivatives, including those structurally similar to "this compound," for their corrosion inhibition properties on carbon steel in a hydrochloric acid medium. These compounds showed significant inhibition efficiency, indicating their potential application in industrial processes to protect against corrosion (Fouda et al., 2020).
Anticancer and Antitumor Activity
- Benzamide derivatives, including those related to "this compound," have been explored for their antitumor activity. One such compound, MS-27-275, showed marked in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA), suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Antiviral Activity
- Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. Several compounds showed significant antiviral activities, indicating the potential of such compounds, including those related to "this compound," in treating viral infections (Hebishy et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Benzamidine hydrochloride, a compound structurally similar to 5-chloro-2-fluoro-benzamidine hydrochloride, is known to inhibit trypsin, trypsin-like enzymes, and serine proteases . These enzymes play crucial roles in various biological processes, including digestion and blood clotting.
Mode of Action
Based on the known action of benzamidine hydrochloride, it can be inferred that this compound might interact with its targets (proteases) by binding to their active sites, thereby inhibiting their enzymatic activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and trypsin-like enzymes, forming reversible complexes that inhibit their activity . This interaction is crucial for studying protease functions and developing protease inhibitors for therapeutic applications. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in proteomics research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit protease activity, leading to altered signaling pathways that depend on protease-mediated cleavage of signaling molecules . This inhibition can result in changes in gene expression patterns and metabolic flux, affecting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity . This binding prevents the protease from interacting with its natural substrates, thereby blocking downstream signaling events and altering cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of protease activity, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through enzymatic reactions that modify its chemical structure, leading to the formation of metabolites . These metabolic processes can influence the compound’s activity and stability, affecting its overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it may interact with intracellular proteins that facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins . This localization can affect its activity and function, as the compound’s inhibitory effects may be more pronounced in certain subcellular environments.
Properties
IUPAC Name |
5-chloro-2-fluorobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQAESKTXCBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677413 | |
Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-52-7 | |
Record name | Benzenecarboximidamide, 5-chloro-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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